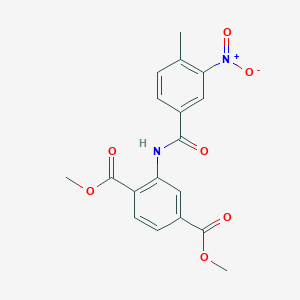![molecular formula C24H16BrF2NO3S B11640512 (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11640512.png)
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-diona es un compuesto orgánico complejo que presenta una estructura central de tiazolidina-2,4-diona. Este compuesto se caracteriza por la presencia de átomos de bromo y flúor, que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-diona típicamente implica múltiples pasos, incluyendo la formación del anillo de tiazolidina-2,4-diona y la introducción de los sustituyentes de bromo y flúor. Las rutas sintéticas comunes pueden incluir:
Formación del Núcleo de Tiazolidina-2,4-diona: Esto se puede lograr mediante la reacción de una amina adecuada con un compuesto carbonílico, seguida de ciclación.
Introducción de Sustituyentes de Bromo y Flúor: Reacciones de halogenación utilizando reactivos como fuentes de bromo y flúor en condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, control de temperatura y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-diona puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores para modificar los grupos funcionales.
Sustitución: Los átomos de halógeno se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Nucleófilos: Metóxido de sodio, terc-butóxido de potasio.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-diona se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina
El compuesto es de interés en la química medicinal para el desarrollo de nuevos agentes terapéuticos. Su estructura permite el diseño de moléculas que pueden interactuar con objetivos biológicos específicos.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-diona implica su interacción con objetivos moleculares específicos. La presencia de átomos de bromo y flúor puede aumentar su afinidad de unión a ciertas enzimas o receptores, lo que lleva a la modulación de vías biológicas. Los objetivos moleculares y las vías exactas implicadas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Acetoacetato de etilo: Un compuesto con un grupo funcional éster similar pero diferente estructura central.
Disilanos: Compuestos organosilicio con propiedades electrónicas únicas.
Singularidad
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-diona es única debido a su combinación de sustituyentes de bromo y flúor en un núcleo de tiazolidina-2,4-diona. Esta estructura única imparte propiedades químicas y biológicas específicas que no se encuentran en otros compuestos similares.
Propiedades
Fórmula molecular |
C24H16BrF2NO3S |
|---|---|
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
(5Z)-5-[[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H16BrF2NO3S/c25-18-6-9-21(31-14-16-2-1-3-20(27)10-16)17(11-18)12-22-23(29)28(24(30)32-22)13-15-4-7-19(26)8-5-15/h1-12H,13-14H2/b22-12- |
Clave InChI |
VEQKDORBLVCFCP-UUYOSTAYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
SMILES canónico |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-hydroxyphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11640434.png)

![ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11640440.png)
![4-{[2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11640442.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640450.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640451.png)
![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
![2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)
![2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640483.png)
![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)

![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640508.png)

